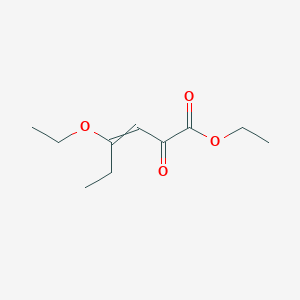
Ethyl 4-ethoxy-2-oxohex-3-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-ethoxy-2-oxohex-3-enoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound, in particular, has a unique structure that makes it interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 4-ethoxy-2-oxohex-3-enoate can be synthesized through several methods. One common method involves the esterification of 4-ethoxy-2-oxohex-3-enoic acid with ethanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-ethoxy-2-oxohex-3-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: The major product is 4-ethoxy-2-oxohex-3-enoic acid.
Reduction: The major product is 4-ethoxy-2-hydroxyhex-3-enoate.
Substitution: The products vary depending on the nucleophile used but can include various substituted esters.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-ethoxy-2-oxohex-3-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers use it to study enzyme-catalyzed esterification and hydrolysis reactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: This compound is used in the production of fragrances and flavorings due to its pleasant odor.
Wirkmechanismus
The mechanism of action of ethyl 4-ethoxy-2-oxohex-3-enoate involves its interaction with various molecular targets. In enzymatic reactions, it acts as a substrate for esterases, which catalyze the hydrolysis of the ester bond. This hydrolysis results in the formation of 4-ethoxy-2-oxohex-3-enoic acid and ethanol. The pathways involved include nucleophilic attack on the carbonyl carbon, leading to the cleavage of the ester bond.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simple ester with a similar structure but lacks the ethoxy and oxo groups.
Methyl butyrate: Another ester with a similar carbon chain length but different substituents.
Ethyl propionate: Similar in structure but with a shorter carbon chain.
Uniqueness
Ethyl 4-ethoxy-2-oxohex-3-enoate is unique due to its specific functional groups, which allow it to participate in a wider range of chemical reactions compared to simpler esters. Its structure also imparts distinct physical and chemical properties, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
63808-29-7 |
|---|---|
Molekularformel |
C10H16O4 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
ethyl 4-ethoxy-2-oxohex-3-enoate |
InChI |
InChI=1S/C10H16O4/c1-4-8(13-5-2)7-9(11)10(12)14-6-3/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
HCXOQQBHGJENQT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=CC(=O)C(=O)OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-3-nitroaniline](/img/structure/B14508887.png)

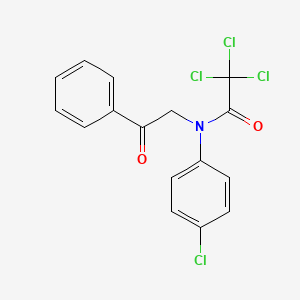
![2,2'-Disulfanediylbis{4-chloro-N-[2-(diethylamino)ethyl]benzamide}](/img/structure/B14508904.png)
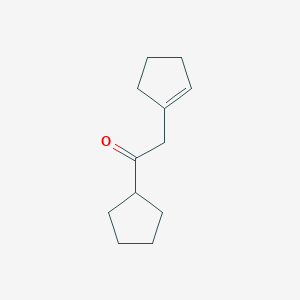
![2,2,4,4-Tetramethylbicyclo[3.1.0]hexane-6-carbonitrile](/img/structure/B14508920.png)
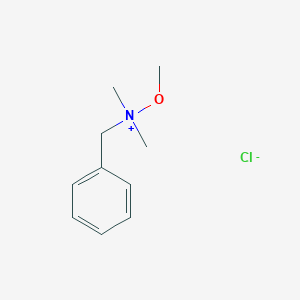
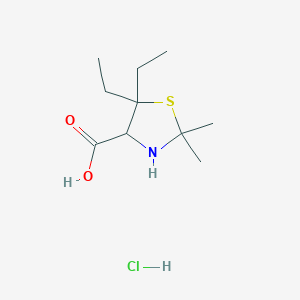


![1-[(2-Aminoethyl)amino]heptadecan-2-OL](/img/structure/B14508942.png)
![7-(Methoxymethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14508959.png)

